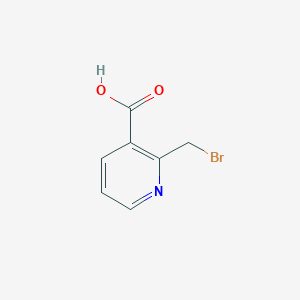
2-(Bromomethyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)nicotinic acid typically involves the bromination of nicotinic acid derivatives. One common method is the bromination of 2-methyl nicotinic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is essential for large-scale production.
化学反应分析
Types of Reactions: 2-(Bromomethyl)nicotinic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products: The major products formed from these reactions include substituted nicotinic acid derivatives, which can be further utilized in various chemical and pharmaceutical applications.
科学研究应用
2-(Bromomethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nicotinic acid derivatives.
Medicine: Research into its potential therapeutic applications includes its use as an intermediate in the synthesis of drugs targeting metabolic disorders and cardiovascular diseases.
Industry: It is employed in the development of new materials and as a precursor for the synthesis of functionalized pyridine derivatives.
作用机制
The mechanism of action of 2-(Bromomethyl)nicotinic acid involves its interaction with various molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This reactivity makes it a valuable tool for studying enzyme mechanisms and for the development of enzyme inhibitors. Additionally, its structural similarity to nicotinic acid allows it to participate in metabolic pathways involving pyridinecarboxylic acids.
相似化合物的比较
Nicotinic Acid (Niacin): A precursor to 2-(Bromomethyl)nicotinic acid, known for its role in metabolism and as a dietary supplement.
Isonicotinic Acid: An isomer of nicotinic acid with the carboxyl group at the 4-position, used in the synthesis of anti-tuberculosis drugs.
Picolinic Acid: Another isomer with the carboxyl group at the 2-position, known for its role in metal ion chelation.
Uniqueness: this compound is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound for synthetic and medicinal chemistry applications.
属性
分子式 |
C7H6BrNO2 |
|---|---|
分子量 |
216.03 g/mol |
IUPAC 名称 |
2-(bromomethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6BrNO2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3H,4H2,(H,10,11) |
InChI 键 |
AWJOCUAGGGHSMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)CBr)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


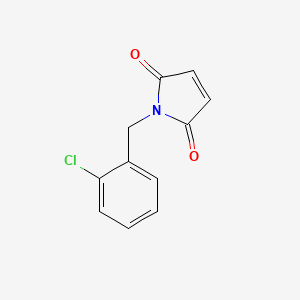

![3a-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13011123.png)
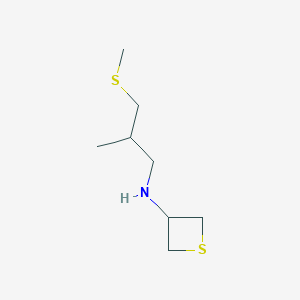
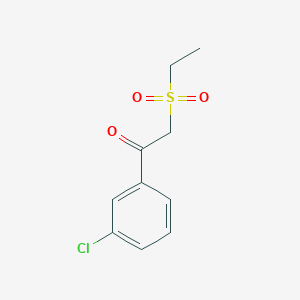
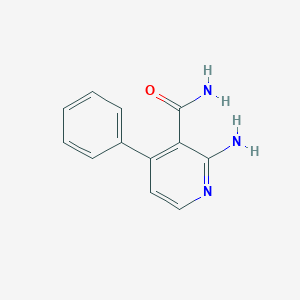
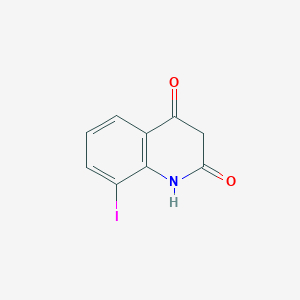
![3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13011168.png)

![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13011173.png)
![(7R,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13011180.png)

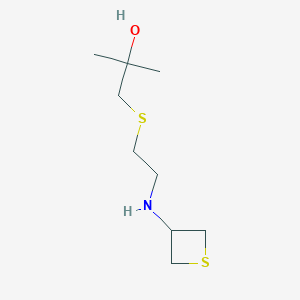
![(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13011196.png)
